Introduction: A Versatile Building Block in Medicinal Chemistry
Introduction: A Versatile Building Block in Medicinal Chemistry
An In-depth Technical Guide to Methyl 4-chloro-3-fluorobenzoate
This guide provides a comprehensive technical overview of Methyl 4-chloro-3-fluorobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, applications, and safety protocols, offering field-proven insights and methodologies.
Methyl 4-chloro-3-fluorobenzoate (CAS No. 206362-87-0) is a halogenated aromatic ester that has garnered significant interest in the field of organic synthesis, particularly as a scaffold in the design of novel pharmaceutical agents.[1][2][3][4][5] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzene ring, provides medicinal chemists with multiple reactive sites and the ability to fine-tune the steric and electronic properties of target molecules. The presence of the fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. This guide aims to be a definitive resource for understanding and utilizing this valuable compound.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a compound is fundamental to its effective and safe use. The key properties of Methyl 4-chloro-3-fluorobenzoate are summarized below.
| Property | Value | Source |
| CAS Number | 206362-87-0 | [1][2][3][5] |
| Molecular Formula | C₈H₆ClFO₂ | [1][2][4][5] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Appearance | Off-white to cream crystalline solid | [1] |
| Boiling Point | 233 °C | [2] |
| Density | 1.314 g/cm³ | [2] |
| Flash Point | 99 °C | [2] |
| Purity | Commercially available at ≥95% | [2][4] |
Synthesis of Methyl 4-chloro-3-fluorobenzoate: A Validated Protocol
The most common and efficient method for the synthesis of Methyl 4-chloro-3-fluorobenzoate is the Fischer esterification of its corresponding carboxylic acid, 4-chloro-3-fluorobenzoic acid. This acid-catalyzed reaction with methanol is a robust and scalable process.
Experimental Protocol: Fischer Esterification
Objective: To synthesize Methyl 4-chloro-3-fluorobenzoate from 4-chloro-3-fluorobenzoic acid.
Materials:
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4-chloro-3-fluorobenzoic acid
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Methanol (anhydrous)
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Sulfuric acid (concentrated)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate
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Ethyl acetate
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Hexane
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chloro-3-fluorobenzoic acid (1 equivalent) in an excess of anhydrous methanol (10-20 equivalents).
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Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the solution. The addition is exothermic and should be done in a well-ventilated fume hood.
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Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup:
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Cool the reaction mixture to room temperature.
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Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
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Extract the aqueous layer with ethyl acetate (3 x volume of methanol).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate.
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Purification:
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Filter off the drying agent.
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Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure Methyl 4-chloro-3-fluorobenzoate.
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Synthesis Workflow Diagram
Caption: Fischer esterification workflow for the synthesis of Methyl 4-chloro-3-fluorobenzoate.
Analytical Characterization
To ensure the identity and purity of the synthesized Methyl 4-chloro-3-fluorobenzoate, a combination of spectroscopic techniques is employed.
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¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. The spectrum should show a singlet for the methyl ester protons and distinct aromatic proton signals consistent with the substitution pattern.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Reveals the number of unique carbon atoms. The spectrum will show a peak for the carbonyl carbon of the ester, the methyl carbon, and the aromatic carbons.
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IR (Infrared) Spectroscopy: Used to identify functional groups. A strong absorption band around 1720-1740 cm⁻¹ is characteristic of the C=O stretch of the ester.
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Mass Spectrometry (MS): Determines the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Methyl 4-chloro-3-fluorobenzoate (188.58 g/mol ). The isotopic pattern of chlorine will also be observable.
Applications in Drug Discovery and Development
Methyl 4-chloro-3-fluorobenzoate is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[6] The 4-chloro-3-fluorophenyl moiety is a key structural element in a variety of biologically active compounds. Its precursor, 4-chloro-3-fluorobenzoic acid, is noted for its role in the synthesis of novel drugs, including antifungal agents.[6] The methyl ester provides a convenient handle for further chemical transformations, such as amide bond formation or reduction to the corresponding alcohol.
Role in a Hypothetical Drug Discovery Workflow
Caption: Role of Methyl 4-chloro-3-fluorobenzoate in a drug discovery workflow.
Safety and Handling
Methyl 4-chloro-3-fluorobenzoate is a chemical that requires careful handling to minimize exposure and risk.
Hazard Identification:
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Skin Irritation: Causes skin irritation.[1]
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Eye Irritation: Causes serious eye irritation.[1]
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Respiratory Irritation: May cause respiratory irritation.[1]
Recommended Precautions:
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A lab coat, safety goggles, and nitrile gloves are mandatory.
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Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
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Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed.
Conclusion
Methyl 4-chloro-3-fluorobenzoate is a chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its well-defined properties, straightforward synthesis, and versatile reactivity make it a valuable tool for researchers and drug development professionals. This guide provides the essential technical information for its safe and effective utilization in the laboratory.
References
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PubChem. Methyl 4-chloro-3-fluorobenzoate. National Center for Biotechnology Information. [Link]
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ChemUniverse. METHYL 4-CHLORO-3-FLUOROBENZOATE [P55593].[Link]
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Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound.[Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Why 4-Chloro-3-fluorobenzoic Acid is Crucial for Modern Chemical Manufacturing.[Link]
Sources
- 1. Methyl 4-chloro-3-fluorobenzoate | C8H6ClFO2 | CID 2780856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. METHYL 4-CHLORO-3-FLUOROBENZOATE CAS#: 206362-87-0 [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Benzoic acid, 4-chloro-3-fluoro-, methyl ester [cymitquimica.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
Aryl Halide
Meisenheimer Complex
Product